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Compound of Interest

Compound Name: Sordarin sodium

Cat. No.: B1324554 Get Quote

Introduction

Sordarin and its derivatives, such as Sordarin sodium, are a class of antifungal agents that

selectively inhibit protein synthesis in fungi.[1][2] Unlike many antifungals that target the cell

membrane, Sordarin has a unique mode of action, targeting the elongation phase of

translation.[3][4] It specifically inhibits the function of eukaryotic elongation factor 2 (eEF2), an

essential protein for the translocation of ribosomes along mRNA.[5] This specific and potent

inhibition makes Sordarin sodium a valuable tool for researchers studying fungal protein

synthesis, screening for new antifungal compounds, and investigating the mechanisms of

translational control. A key advantage of Sordarin is its high selectivity for fungal eEF2, showing

negligible effects on mammalian protein synthesis machinery, which ensures that observed

effects are specific to the fungal cells in a mixed or host-pathogen model.

Mechanism of Action
Sordarin sodium exerts its inhibitory effect by targeting eukaryotic elongation factor 2 (eEF2).

During the elongation cycle of protein synthesis, eEF2 catalyzes the GTP-dependent

translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby moving

the ribosome one codon down the mRNA. Sordarin functions by binding to eEF2 and stabilizing

the eEF2-ribosome complex. This action effectively locks eEF2 onto the ribosome, preventing

its release and blocking the translocation step, which halts further polypeptide chain elongation

and arrests protein synthesis. The function of Sordarin sodium is also dependent on the

diphthamide modification on eEF2.
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Mechanism of Sordarin Sodium Action
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Caption: Sordarin sodium binds to eEF2, stabilizing its interaction with the ribosome and

stalling translation.

Quantitative Data
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The inhibitory activity of Sordarin and its derivatives varies among different fungal species. The

following table summarizes the 50% inhibitory concentrations (IC₅₀s) for in vitro protein

synthesis assays.

Compound Fungal Species IC₅₀ (µg/mL) Reference

Sordarin Candida albicans 0.03

Sordarin Candida glabrata 0.03

Sordarin
Cryptococcus

neoformans
0.06

Sordarin Candida krusei >100

Sordarin Candida parapsilosis >100

GR135402 Candida albicans 0.03

GR135402 Candida glabrata 0.06

GR135402
Cryptococcus

neoformans
0.12

Note: Data extracted from studies on Sordarin and its derivatives. GR135402 is a sordarin

derivative.

Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Assay (Poly(U)-
Directed)
This assay measures the effect of Sordarin sodium on protein synthesis in a cell-free system

by quantifying the incorporation of a radiolabeled amino acid ([¹⁴C]Phenylalanine) into a

polypeptide chain, directed by a synthetic poly(U) mRNA template.

Materials:

S-30 cell-free lysates from the target fungal species
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Sordarin sodium

[¹⁴C]Phenylalanine ([¹⁴C]Phe)

Polyuridylic acid (poly(U))

Reaction Buffer (20 mM HEPES-KOH pH 7.4, 150 mM potassium acetate, 10 mM

magnesium acetate, 20 mM DTT)

Energy Mix (450 µM ATP, 100 µM GTP, 24 mM phosphocreatine, 70 µg/mL creatine

phosphokinase)

RNA-guard RNase inhibitor

Trichloroacetic acid (TCA), 5% (vol/vol)

Scintillation fluid

Procedure:

Prepare the reaction mixture in a 50 µL final volume containing: Reaction Buffer, Energy Mix,

RNA-guard, 0.5 mg/mL poly(U), and 0.75 µM [¹⁴C]Phe.

Add the desired concentration of Sordarin sodium or vehicle control (e.g., DMSO) to the

reaction tubes.

Initiate the reaction by adding the fungal cell-free lysate.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction by adding 5% TCA.

Boil the samples for 20 minutes to hydrolyze aminoacyl-tRNAs and precipitate the newly

synthesized polypeptides.

Allow the samples to precipitate at 4°C for 1 hour.

Collect the precipitate by filtering the samples through glass fiber filters.
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Wash the filters with 5% TCA and then ethanol.

Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Measurement of De Novo Protein Synthesis
in Whole Fungal Cells
This protocol measures the rate of new protein synthesis within intact, living fungal cells by

monitoring the incorporation of a radiolabeled amino acid, typically [³⁵S]Methionine.

Materials:

Log-phase culture of the target fungal species (e.g., Candida albicans)

Appropriate growth medium (e.g., Yeast Nitrogen Base without amino acids)

[³⁵S]Methionine

Sordarin sodium

Trichloroacetic acid (TCA), 5% (vol/vol)

Sodium dodecyl sulfate (SDS), 1.5% (wt/vol) for RNA synthesis control

Liquid scintillation fluid

Procedure:

Grow fungal cells in the appropriate medium to the mid-logarithmic phase.

Harvest the cells and dilute them in fresh medium to a density of 5 x 10⁵ cells/mL.

Pre-incubate the cell suspension at 37°C to allow the cells to equilibrate.

Add a pulse of [³⁵S]Methionine to the cell culture to initiate the labeling of newly synthesized

proteins.
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Immediately after adding the radiolabel, add Sordarin sodium at the desired final

concentration (or vehicle control). Time zero corresponds to the moment of compound

addition.

At regular time intervals (e.g., 0, 15, 30, 60 minutes), remove aliquots of the cell suspension.

To stop the reaction and precipitate proteins, add TCA to each aliquot to a final concentration

of 5%.

Boil the samples for 20 minutes.

Cool the samples and allow them to precipitate at 4°C for 1 hour.

Collect the precipitated material on glass fiber filters.

Wash the filters with cold 5% TCA, followed by ethanol.

Dry the filters and quantify the radioactivity by liquid scintillation counting.

Plot the incorporated radioactivity over time for both treated and untreated samples to

determine the rate of protein synthesis inhibition.
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Workflow for Whole-Cell De Novo Protein Synthesis Assay
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Caption: Experimental workflow for measuring protein synthesis inhibition by Sordarin sodium
in whole cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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